molecular formula C7H16N2 B2366118 [(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine CAS No. 1354427-12-5

[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine

Cat. No. B2366118
CAS RN: 1354427-12-5
M. Wt: 128.219
InChI Key: HTALOEFRFXMCFB-KNVOCYPGSA-N
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Description

“[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 1354427-12-5 . It has a molecular weight of 128.22 . The IUPAC name for this compound is [(1R,3S)-3-(aminomethyl)cyclopentyl]methylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-5,8-9H2/t6-,7+ . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound 1-[(1R,4aS,10aR)-7-isopropyl-1,2,3,4,4a,9,10,10a-octa-hydro-phenanthren-1-yl]-N-[(E)-2-pyridylmethyleneamino]methanamine, which includes a structure similar to “[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine”, was synthesized, displaying specific conformations of cyclohexane rings and planar benzene and pyridine rings (Wu et al., 2009).

Synthesis and Characterization of Schiff Bases

  • Novel Schiff bases of 3-aminomethyl pyridine, a compound related to “[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine”, have been synthesized and characterized for potential anticonvulsant applications, showing significant seizure protection in various models (Pandey & Srivastava, 2011).

Biological Activity of Cyclopentylmethylamino Derivatives

  • Compounds containing a 1-phenylcyclopentylmethylamino group, structurally similar to “[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine”, were found to exhibit a broad spectrum of biological activities, including the synthesis of new derivatives for potential medicinal applications (Aghekyan et al., 2013).

Serotonin Receptor Biased Agonists

  • Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which have a core structure related to “[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine”, were designed as biased agonists of serotonin 5-HT1A receptors, showing promising antidepressant-like activity and high selectivity in various assays (Sniecikowska et al., 2019).

Stereochemical Tolerance in Receptor Binding Sites

  • Studies on 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs, related to “[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine”, determined the steric tolerance associated with receptor binding sites, providing insights into the flexibility of these sites and implications for drug design (Shah et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[(1S,3R)-3-(aminomethyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-5,8-9H2/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTALOEFRFXMCFB-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354427-12-5
Record name rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanamine
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